molecular formula C14H24ClN B1449294 3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride CAS No. 1864056-83-6

3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride

Cat. No. B1449294
M. Wt: 241.8 g/mol
InChI Key: RWUQDUBMGYCGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride” is a chemical compound with the molecular formula C14H24ClN1. It’s available for purchase from several suppliers for research purposes234.


Physical and Chemical Properties
The molecular weight of this compound is 241.8 g/mol
1. Other physical and chemical properties like boiling point, storage conditions, etc., are not available in the search results.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : Research has focused on developing efficient synthesis methods for compounds similar to 3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride. For example, a study has described the synthesis of 2-alkoxypentan-3-amine hydrochloride through a multi-step process involving alkylation, Grignard reaction, reduction, amination, and salt-forming, achieving yields of 14.3% to 18.8% (Zhang Ping-rong, 2009).

  • Chemical Transformations : Studies have explored the transformation of related compounds under various conditions. For instance, the formation of 1,2-dioxetanes from diethoxyethylenes by singlet oxygen has been investigated, revealing efficient and time-saving synthetic applications (P. Bartlett & A. Schaap, 1970).

Medicinal Chemistry and Drug Design

  • Analgesic Potential : In the field of medicinal chemistry, compounds structurally related to 3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride have shown potential as analgesics. A study highlighted the synthesis of a new opioidic compound demonstrating pronounced analgesic efficiency (M. Wissler et al., 2007).

  • Building Blocks for Medicinal Chemistry : Bicyclo[1.1.1]pentanes, structurally related to the compound , are effective bioisosteres for aromatic rings and alkynes. A method has been developed to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly, which are crucial for pharmaceutical applications (J. Hughes et al., 2019).

Bioconjugation and Organic Chemistry

  • Bioconjugation Mechanisms : Studies have also looked into the mechanisms of amide formation, crucial for bioconjugation in aqueous media, using compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, which is structurally similar to the compound of interest (N. Nakajima & Y. Ikada, 1995).

  • Structural Analysis and Tautomerism : The tautomeric stability and molecular structure of compounds like salicylideneimino-ethylimino-pentan-2-one have been characterized, contributing to a deeper understanding of Schiff base chemistry and its applications (Ayoub Kanaani et al., 2016).

Safety And Hazards

The safety and hazards information for this compound is not available in the search results.


I’m sorry I couldn’t provide a more comprehensive analysis. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

3-ethyl-1-(2-methylphenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-9-7-6-8-11(13)3;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUQDUBMGYCGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride
Reactant of Route 3
3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride
Reactant of Route 5
3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride
Reactant of Route 6
3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.